molecular formula C14H15N5O2 B12181128 3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12181128
M. Wt: 285.30 g/mol
InChI Key: HHURECROUYJYNX-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features both an indole and a triazole moiety The indole ring is a common structural motif in many natural products and pharmaceuticals, while the triazole ring is known for its stability and bioactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 5-methoxyindole, is subjected to a series of reactions to introduce the propanamide side chain. This can be achieved through alkylation followed by amide formation.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving a suitable precursor, such as an azide or a nitrile. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The indole and triazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxyindole derivatives, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biology: It can serve as a probe to study the function of indole and triazole-containing biomolecules.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the triazole ring can enhance the stability and bioavailability of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-methoxyindole derivatives: These compounds share the indole moiety and have similar biological activities.

    1,2,4-triazole derivatives: These compounds share the triazole ring and are known for their stability and bioactivity.

Uniqueness

3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to the combination of the indole and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C14H15N5O2/c1-21-11-2-3-12-10(8-11)4-6-19(12)7-5-13(20)17-14-15-9-16-18-14/h2-4,6,8-9H,5,7H2,1H3,(H2,15,16,17,18,20)

InChI Key

HHURECROUYJYNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC=NN3

Origin of Product

United States

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